1,2,4-Oxadiazolidine-3,5-dione;hydrate
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Overview
Description
1,2,4-Oxadiazolidine-3,5-dione;hydrate is a heterocyclic compound with the molecular formula C₂H₂N₂O₃. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes, which is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . The cyclization process can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazolidine-3,5-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazolidine compounds .
Scientific Research Applications
1,2,4-Oxadiazolidine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group, influencing the reactivity of other molecules in its vicinity . This property makes it useful in various chemical and biological processes, including enzyme inhibition and modulation of metabolic pathways .
Comparison with Similar Compounds
1,2,4-Oxadiazolidine-3,5-dione is similar to other oxadiazole compounds, such as 1,3,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . it is unique due to its specific ring structure and the presence of a hydrate form, which can influence its chemical properties and reactivity . The compound’s unique structure allows it to participate in specific reactions and applications that may not be possible with other oxadiazole derivatives .
Properties
CAS No. |
112831-05-7 |
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Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
1,2,4-oxadiazolidine-3,5-dione;hydrate |
InChI |
InChI=1S/C2H2N2O3.H2O/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);1H2 |
InChI Key |
QTNOONFQIVFKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)ON1.O |
Origin of Product |
United States |
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